molecular formula C13H13N3O2 B8512351 2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

Cat. No. B8512351
M. Wt: 243.26 g/mol
InChI Key: DKLYJKWSNMTRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405299B2

Procedure details

Add sodium ethoxide (90 g, 1.32 mol), toluene (5 L) and 3-(6-methyl-pyridin-2-yl)-3-(2-oxo-pyrrolidin-1-ylimino)-propionic acid ethyl ester (Preparation 1, Part B; 201 g, 0.661 mol) to a 22 L flask equipped with a mechanical stirrer, nitrogen inlet and a reflux condenser. Heat the mixture at 100° C. for 24 h then cool to room temperature. Add water (4 L) and adjust the pH to 4 with concentrated hydrochloric acid. Separate the organic layer and extract the aqueous portion with 10% isopropyl alcohol in chloroform is (3×4.5 L). Combine the organic layers, dry (sodium sulfate), filter, and concentrate in vacuo to yield the subtitled product (138 g, 86% yield) as a yellow solid in 78% purity by HPLC analysis. MS ES+ m/e 244 (M+1).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step One
Name
3-(6-methyl-pyridin-2-yl)-3-(2-oxo-pyrrolidin-1-ylimino)-propionic acid ethyl ester
Quantity
201 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].C1(C)C=CC=CC=1.C([O:14][C:15](=[O:32])[CH2:16][C:17]([C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([CH3:31])[N:26]=1)=[N:18][N:19]1[CH2:23][CH2:22][CH2:21][C:20]1=O)C.Cl>O>[CH3:31][C:27]1[N:26]=[C:25]([C:17]2[C:16]([C:15]([OH:14])=[O:32])=[C:23]3[CH2:22][CH2:21][CH2:20][N:19]3[N:18]=2)[CH:30]=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
5 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
3-(6-methyl-pyridin-2-yl)-3-(2-oxo-pyrrolidin-1-ylimino)-propionic acid ethyl ester
Quantity
201 g
Type
reactant
Smiles
C(C)OC(CC(=NN1C(CCC1)=O)C1=NC(=CC=C1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, nitrogen inlet and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
then cool to room temperature
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous portion with 10% isopropyl alcohol in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)C=1C(=C2N(N1)CCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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